(3-Fluoro-4,5-dimethoxyphenyl)boronic acid

Lewis Acidity Transmetalation Efficiency Cross-Coupling Kinetics

This arylboronic acid is specifically designed for medicinal chemistry 'fluorine scans' and the synthesis of halocombstatins. Its unique combination of a meta-fluorine and para/meta-methoxy groups creates distinct electronic and steric properties that cannot be replicated by generic analogs like 3-fluorophenylboronic acid. The electron-withdrawing fluorine enhances Lewis acidity and metabolic stability, while the methoxy groups modulate binding affinities, making it essential for reproducing patented anti-cancer compounds and achieving reliable SAR data.

Molecular Formula C8H10BFO4
Molecular Weight 199.97 g/mol
CAS No. 1840935-37-6
Cat. No. B6331693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4,5-dimethoxyphenyl)boronic acid
CAS1840935-37-6
Molecular FormulaC8H10BFO4
Molecular Weight199.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)F)OC)OC)(O)O
InChIInChI=1S/C8H10BFO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,11-12H,1-2H3
InChIKeyUCHVSBABGKKMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-4,5-dimethoxyphenyl)boronic acid (CAS 1840935-37-6): A Strategic Building Block for Fluorine-Mediated Molecular Optimization


(3-Fluoro-4,5-dimethoxyphenyl)boronic acid (CAS 1840935-37-6) is a specialized arylboronic acid building block employed in medicinal chemistry and materials science. Its molecular formula is C8H10BFO4 (MW 199.97), and it features a 3-fluoro substituent and 4,5-dimethoxy groups on the phenyl ring . The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce this electronically biased aromatic moiety into more complex structures. The specific substitution pattern is designed for applications such as 'fluorine scans' in drug discovery, where the fluorine atom modulates metabolic stability and lipophilicity without significantly altering steric bulk, while the methoxy groups can influence binding interactions .

Why Unsubstituted or Singly-Modified Phenylboronic Acids Cannot Substitute for (3-Fluoro-4,5-dimethoxyphenyl)boronic acid in Critical Applications


Simple substitution of (3-Fluoro-4,5-dimethoxyphenyl)boronic acid with closely related analogs, such as 3-fluorophenylboronic acid or 4,5-dimethoxyphenylboronic acid, is not chemically equivalent and will lead to divergent experimental outcomes. The unique combination of a meta-fluorine and para/meta-methoxy groups creates a specific electronic and steric environment that dictates reaction kinetics, product stability, and biological target engagement. The fluorine atom significantly enhances the Lewis acidity of the boronic acid center compared to non-fluorinated analogs, a property that directly impacts its reactivity in key steps like transmetalation in Suzuki couplings [1]. Conversely, the electron-donating methoxy groups counterbalance this effect, fine-tuning the overall electronic profile. Furthermore, the fluorine substituent is crucial for the intended 'fluorine scan' strategy in medicinal chemistry, where it is used to block metabolic hot spots (e.g., P450 oxidation sites) and modulate lipophilicity—effects that are entirely absent in non-fluorinated analogs .

Quantitative Evidence for Differentiating (3-Fluoro-4,5-dimethoxyphenyl)boronic acid from Structural Analogs


Comparative Lewis Acidity: Enhanced Reactivity of (3-Fluoro-4,5-dimethoxyphenyl)boronic acid vs. Non-Fluorinated Analogs

The presence of a fluorine substituent significantly lowers the pKa of phenylboronic acids, directly increasing their Lewis acidity. This is a key determinant of reactivity in Suzuki-Miyaura transmetalation steps. A systematic study of fluorinated phenylboronic acids demonstrates that meta-fluorine substitution (as in 3-fluorophenylboronic acid) yields a measured pKa of approximately 8.4, a substantial decrease from the pKa of 8.8 for unsubstituted phenylboronic acid [1]. While the exact pKa of (3-fluoro-4,5-dimethoxyphenyl)boronic acid has not been directly measured in this study, the established additive effect of substituents allows for a class-level inference. The meta-fluorine effect (ΔpKa ≈ -0.4) is combined with the electron-donating methoxy groups, which are known to increase pKa (e.g., 3-methoxyphenylboronic acid has a predicted pKa of 8.10 [2], 4-methoxyphenylboronic acid has a pKa of ~9.0 ). This opposing effect fine-tunes the boronic acid's reactivity, placing it in a distinct reactivity window compared to either 3-fluorophenylboronic acid or 4,5-dimethoxyphenylboronic acid alone.

Lewis Acidity Transmetalation Efficiency Cross-Coupling Kinetics

Hydrolytic Stability: Balancing Reactivity and Shelf-Life in (3-Fluoro-4,5-dimethoxyphenyl)boronic acid

Fluorine substitution, while beneficial for acidity, can also increase susceptibility to protodeboronation (hydrolytic instability), especially in multi-fluoro ortho-substituted compounds [1]. (3-Fluoro-4,5-dimethoxyphenyl)boronic acid, with a single meta-fluorine and no ortho-fluorines, is predicted to have a superior stability profile compared to its ortho-fluoro or polyfluoro analogs. The study of fluorinated phenylboronic acids found that compounds with two fluorine atoms at ortho positions were the 'less-stable compounds' [1]. (3-Fluoro-4,5-dimethoxyphenyl)boronic acid avoids this destabilizing motif. Furthermore, the presence of methoxy groups, particularly in the para-position, can increase resistance to boroxine formation, a common pathway for degradation . Therefore, this specific substitution pattern is engineered to provide a more robust and reliable building block with a longer usable shelf-life compared to highly fluorinated, less stable alternatives.

Protodeboronation Stability Profile Long-term Storage

Metabolic Stability in Drug Candidates: The 'Fluorine Scan' Advantage of (3-Fluoro-4,5-dimethoxyphenyl)boronic acid

The 3-fluoro substituent on (3-Fluoro-4,5-dimethoxyphenyl)boronic acid is a critical design element for medicinal chemists performing 'fluorine scans' to improve the metabolic stability of drug candidates. This strategy involves the strategic replacement of hydrogen with fluorine at metabolically labile positions, typically aromatic sites prone to cytochrome P450 oxidation. While specific microsomal stability data for the boronic acid itself is not applicable (it is a building block), its primary value is in transferring the 3-fluoro-4,5-dimethoxyphenyl motif to a lead compound. A statistical analysis of in vitro human microsomal stability has shown that specific phenyl substituents can significantly alter metabolic profiles, with certain methoxy and fluoro combinations leading to improved stability [1]. By using this building block, researchers can directly compare the resulting biaryl or coupled product to its non-fluorinated counterpart (e.g., derived from 4,5-dimethoxyphenylboronic acid) to quantify the improvement in metabolic half-life or intrinsic clearance.

Fluorine Scan Metabolic Blocking ADME Properties

Anticancer Activity: A Proven Motif in Potent Halocombstatin Analogs

The 3-fluoro-4,5-dimethoxyphenyl motif is a key structural feature in a class of potent anticancer agents known as halocombstatins. Patent literature explicitly describes halocombstatins as derivatives of combretastatin A-3 containing this exact substitution pattern, and they have been shown to retain powerful human cancer cell line inhibitory activity . Specifically, compounds such as Phenol, 5-[(1Z)-2-(3-fluoro-4,5-dimethoxyphenyl)ethenyl]-2-methoxy- (CAS 861995-14-4) are claimed. While the boronic acid itself is not the active pharmaceutical ingredient, it is the essential building block for synthesizing this critical pharmacophore. Using an alternative boronic acid, such as 3,4,5-trimethoxyphenylboronic acid (which would yield a combretastatin A-4 analog), results in a different compound with a distinct activity profile. The presence of the 3-fluoro substituent is not merely decorative; it is integral to the biological activity of this specific series.

Anticancer Cytotoxicity Halocombstatin

Definitive Research Applications Where (3-Fluoro-4,5-dimethoxyphenyl)boronic acid is the Required Reagent


Medicinal Chemistry: Executing a 'Fluorine Scan' on a Phenyl-Containing Lead Compound

The primary application of (3-Fluoro-4,5-dimethoxyphenyl)boronic acid is in a medicinal chemistry 'fluorine scan.' A researcher with a lead compound containing a 4,5-dimethoxyphenyl group would use this building block in a Suzuki coupling to synthesize the direct 3-fluoro analog. The resulting compound can then be compared side-by-side with the original in a suite of ADME assays (e.g., metabolic stability in human liver microsomes , CYP inhibition, plasma protein binding) and target binding assays. The goal is to achieve a quantifiable improvement in metabolic stability or other pharmacokinetic properties without sacrificing target potency, a classic strategy for lead optimization .

Oncology Research: Synthesis of Halocombstatin Analogs for SAR Studies

Based on its structural motif, (3-Fluoro-4,5-dimethoxyphenyl)boronic acid is the definitive starting material for synthesizing a series of halocombstatins . These compounds are analogs of the vascular disrupting agent combretastatin A-4. Researchers investigating this class of compounds for their effects on tumor vasculature or their direct cytotoxicity must use this specific boronic acid to access the patented chemical space and reproduce literature claims of 'powerful human cancer cell line inhibitory activity' . Any substitution would lead to a different, uncharacterized compound and invalidate the study's SAR.

Chemical Biology: Developing 'Turn-On' Fluorescent Probes for Cellular Imaging

The electronic properties of the 3-fluoro-4,5-dimethoxyphenyl group, particularly its influence on the boronic acid's Lewis acidity, make it a candidate for designing responsive fluorescent probes. Boronic acids are known to bind diols, such as those found on cell surface glycoproteins. The enhanced Lewis acidity of the fluorinated boronic acid (as inferred from pKa data [1]) could improve binding affinity at physiological pH, potentially leading to a more sensitive probe for detecting cancer cells or monitoring glycosylation changes. The methoxy groups can also be used to fine-tune the fluorophore's photophysical properties.

Materials Science: Synthesis of Fluorinated Organic Semiconductors

Fluorinated aromatic building blocks are highly valued in materials science for tuning the electronic properties of organic semiconductors. The 3-fluoro-4,5-dimethoxyphenyl group, when incorporated into conjugated polymers or small molecules via Suzuki polymerization, can lower the HOMO/LUMO energy levels, increase electron affinity, and improve air stability. This is supported by broader class-level evidence that fluorinated phenylboronic acids are used to synthesize contorted hexabenzocoronenes and other advanced materials [2].

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